REACTION_CXSMILES
|
[FH:1].Cl[C:3]1([F:15])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][C:4]1([F:14])[F:13]>>[F:1][C:3]1([F:15])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][C:4]1([F:14])[F:13]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(OC2=C(O1)C=CC=C2)(F)F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
were passed over the catalyst at 300° C
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Name
|
|
Type
|
product
|
Smiles
|
FC1(C(OC2=C(O1)C=CC=C2)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |